molecular formula C17H18N2O2 B5625740 (4S)-4-phenyl-3-(3-pyridin-3-ylpropyl)-1,3-oxazolidin-2-one

(4S)-4-phenyl-3-(3-pyridin-3-ylpropyl)-1,3-oxazolidin-2-one

Cat. No. B5625740
M. Wt: 282.34 g/mol
InChI Key: HXPMKBUCRORCNY-MRXNPFEDSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves nucleophilic substitution reactions, catalytic hydrogenation, and carbonyl insertion reactions. For example, a series of novel oxazolidinone derivatives containing a thieno-pyridine ring system were synthesized in a multi-step process starting from nucleophilic substitution, followed by catalytic hydrogenation and concluding with carbonyl insertion reactions to yield the oxazolidinone compound. This synthesis pathway is operationally straightforward and yields products with significant antimicrobial activity (Patekar et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of oxazolidinone derivatives, including (4S)-4-phenyl-3-(3-pyridin-3-ylpropyl)-1,3-oxazolidin-2-one , involves the use of various spectroscopic techniques such as IR, MS, and NMR. For instance, the synthesis of chiral auxiliary-bearing isocyanides led to oxazolidinones that were analyzed by X-ray crystallography, showing high fluorescence quantum yields and detailed molecular structures (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinone derivatives undergo various chemical reactions, including cycloadditions and carboamination, which are pivotal in synthesizing novel compounds with potential biological activities. For example, cycloadditions of certain nitriles and ketones to N-vinyl-2-oxazolidinone proceed regio- and diastereoselectively, yielding diastereoisomers of 4-aryl-3,4-dihydro-2H-pyrans, which are significant for their potential in biological activities (Pałasz, 2005).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility and melting points, are critical for their application in medicinal chemistry. Modifications in the molecular structure, such as the introduction of acyclic substituents on the pyridyl moiety, have been shown to enhance solubility significantly and reduce monoamine oxidase A (MAO-A) inhibition, making these derivatives more favorable for pharmacological applications (Reck et al., 2007).

Chemical Properties Analysis

Oxazolidinone derivatives exhibit a range of chemical properties, including antimicrobial and antibacterial activities. Their chemical reactivity and interactions, such as the formation of N-N bonds or cycloadditions, underpin their utility in synthesizing compounds with desired biological activities. The antimicrobial activity of these compounds, particularly against Gram-positive bacteria, underscores their potential in developing new antibacterial agents (Khera et al., 2011).

properties

IUPAC Name

(4S)-4-phenyl-3-(3-pyridin-3-ylpropyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17-19(11-5-7-14-6-4-10-18-12-14)16(13-21-17)15-8-2-1-3-9-15/h1-4,6,8-10,12,16H,5,7,11,13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPMKBUCRORCNY-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CCCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)CCCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-phenyl-3-(3-pyridin-3-ylpropyl)-1,3-oxazolidin-2-one

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